ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate, or 4-ECPC, is a synthetic cyclic compound that is the product of a reaction between ethyl 4-chloro-1H-pyrrole-3-carboxylate and potassium cyclopropylide. Its structure consists of a cyclopropyl ring attached to a pyrrole ring, with an ethyl group attached to the cyclopropyl ring. 4-ECPC is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects. In
Scientific Research Applications
Tandem Cyclization Processes
- Synthesis of Polysubstituted Pyrroles : Ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate is used in synthesizing polysubstituted pyrroles, utilizing a tandem 1,3-addition/5-endo-dig cyclization of 1-(1-alkynyl)cyclopropyl imines. This method is significant for introducing various functional groups into the pyrrole ring and its ethyl side-chain, enhancing the versatility of pyrrole derivatives in chemical synthesis (Urbanaitė & Čikotienė, 2016).
Reaction with Hydrazines
- Formation of Pyrazoles : The compound shows reactive behavior with substituted hydrazines, leading to the formation of regioisomeric pyrazoles, which are significant for their diverse pharmaceutical applications. This reactivity opens doors to synthesizing novel pyrazole derivatives with potential biological activities (Mikhed’kina et al., 2009).
Quantum Chemical Calculations
- Spectral and Molecular Analysis : The compound is involved in the synthesis of complex molecules, whose formation and properties are further evaluated through quantum chemical calculations. These studies are pivotal for understanding the molecular structure, reactivity, and the potential of these molecules in various scientific applications (Singh et al., 2013).
Synthetic Studies and Novel Derivatives Formation
- Development of Novel DPP Derivatives : this compound is used in synthetic studies related to diketopyrrolopyrrole (DPP) pigments, highlighting its role in the formation of novel chemical entities. This showcases the compound's utility in the synthesis of organic materials with potential industrial applications (Morton et al., 2005).
properties
IUPAC Name |
ethyl 4-cyclopropyl-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-11-5-8(9)7-3-4-7/h5-7,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETJYIDZJCDOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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